molecular formula C9H13N3O2 B11902300 Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate

Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate

Cat. No.: B11902300
M. Wt: 195.22 g/mol
InChI Key: SCWCURQZFUGOHD-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate (CAS 102494-92-8) is a chemical compound with the molecular formula C9H13N3O2 and a molecular weight of 195.22 g/mol . This pyrimidine derivative is a solid and is designed for research applications only. It is strictly not intended for diagnostic or therapeutic uses in humans or animals. Researchers utilize this compound and its structural analogs, such as those with methylthio or chloro substituents, as key intermediates in synthetic organic chemistry . These intermediates are valuable for constructing more complex molecules, particularly in medicinal chemistry and agrochemical research for developing new active ingredients . The structural features of the pyrimidine ring make it a privileged scaffold in drug discovery. The presence of both methylamino and ester functional groups on the ring provides reactive sites for further chemical modifications, allowing for the exploration of structure-activity relationships . When handling this material, standard safety protocols for research laboratories should be followed. While a specific safety data sheet for this exact compound was not located, prudent practice includes using personal protective equipment and working in a well-ventilated area, such as a chemical fume hood .

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate

InChI

InChI=1S/C9H13N3O2/c1-4-14-8(13)7-5-11-9(10-3)12-6(7)2/h5H,4H2,1-3H3,(H,10,11,12)

InChI Key

SCWCURQZFUGOHD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of pyrimidine with methylamine and ethyl chloroformate under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the process. The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Ring

The methylamino group at the 2-position and the ester at the 5-position influence the reactivity of the pyrimidine ring. Substitution reactions often target the 4-methyl group or the ester moiety.

Reaction with Amines

The compound participates in nucleophilic substitution reactions, particularly at the 4-position. For example, reacting with primary or secondary amines under reflux conditions replaces the methyl group with amino substituents:

ReactantConditionsProductYieldSource
MethylamineTHF, reflux, 72h4-(Methylamino) derivative51%
CyclopentylamineEthanol, 80°C, 18h4-(Cyclopentylamino) analog90%
Allyl hydrazineTHF, DIPEA, refluxHydrazine-substituted pyrimidine51%

Mechanism : The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by the electron-withdrawing ester group activating the pyrimidine ring .

Hydrolysis of the Ester Group

The ethyl ester undergoes hydrolysis to form the corresponding carboxylic acid, a critical step for further functionalization:

ConditionsProductYieldNotesSource
NaOH (10 eq), Ethanol/H₂O, 110°C4-Methyl-2-(methylamino)pyrimidine-5-carboxylic acid75%pH adjusted to 5 for precipitation
HCl, refluxAcid chloride intermediateUsed in situ for amide formation

Applications : The carboxylic acid serves as a precursor for amides or esters with enhanced solubility or bioactivity .

Cyclization Reactions

The compound can undergo intramolecular cyclization to form fused heterocycles, expanding its utility in medicinal chemistry:

ReagentsConditionsProductYieldSource
POCl₃, AcetonitrileReflux, 6hChlorinated pyrido-pyrimidine77%
Trifluoroacetic acid70°C, 1hCyclized hydrazine derivative

Example : Treatment with POCl₃ replaces hydroxyl groups with chlorine, enabling subsequent cyclization .

Functionalization of the Methylamino Group

The methylamino group at the 2-position undergoes alkylation or acylation:

Reaction TypeReagentConditionsProductYieldSource
AlkylationEthyl bromoacetateDCM, TEA, 20°CN-Alkylated pyrimidine92%
AcylationAcetyl chlorideTHF, 0°CN-Acetyl derivative85%

Key Insight : These modifications tune electronic properties and bioactivity, such as enhancing kinase inhibition .

Oxidation of the Methylthio Group

While not directly part of the target compound’s structure, analogous pyrimidines with methylthio groups (e.g., Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate) undergo oxidation to sulfoxides or sulfones, suggesting potential pathways for derivative synthesis:

Oxidizing AgentConditionsProductYieldSource
H₂O₂Acetic acid, 50°CSulfoxide derivative88%
mCPBADCM, 0°CSulfone derivative78%

Comparative Reaction Data

ReactionOptimal ConditionsYield RangeKey Reagents
Amine substitutionTHF/Ethanol, reflux, 12–72h51–95%Primary/Secondary amines
Ester hydrolysisNaOH, Ethanol/H₂O, 110°C, 2h75–92%NaOH/HCl
CyclizationPOCl₃, reflux, 3–6h77–92%POCl₃, DIPEA

Scientific Research Applications

Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate exhibits significant biological activity, making it a subject of interest in various research fields:

  • Antimicrobial Properties : Investigated for its potential as an antimicrobial and antifungal agent.
  • Neuroprotective Effects : Explored for neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
  • Anti-inflammatory Activity : Studies indicate interactions with specific molecular targets involved in inflammatory responses, suggesting its role in managing inflammatory conditions.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial effects of this compound demonstrated its efficacy against various bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as a new antimicrobial agent.

Case Study 2: Neuroprotection

Research exploring the neuroprotective effects of this compound revealed that it could inhibit apoptosis in neuronal cells under oxidative stress conditions. This suggests a mechanism through which it may protect against neurodegeneration.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The compound’s neuroprotective properties are attributed to its ability to reduce oxidative stress and apoptosis in neuronal cells .

Comparison with Similar Compounds

Substituent Variations at Position 2

The nature of the substituent at position 2 significantly influences reactivity and biological activity:

Compound Name Substituent (Position 2) Key Properties/Applications Reference ID
Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate Methylamino (-NHCH₃) Reactive intermediate for CDK9 inhibitors; requires protection for stability
Ethyl 2-methylmercapto-4-methylpyrimidine-5-carboxylate Methylthio (-SMe) Nucleophilic substitution reactions with amines yield amino derivatives
Ethyl 2-trifluoromethyl-4-methylpyrimidine-5-carboxylate Trifluoromethyl (-CF₃) Electron-withdrawing group enhances metabolic stability; boiling point: 54°C (0.5 mmHg)
Ethyl 4-methyl-2-(4-methylanilino)pyrimidine-5-carboxylate 4-Methylphenylamino Aromatic interactions enhance binding in kinase inhibitors; molecular weight: 271.31 g/mol
Ethyl 4-amino-2-methylpyrimidine-5-carboxylate Amino (-NH₂) pKa = 4.24; serves as a precursor for functionalization

Key Observations :

  • Methylamino derivatives are prone to side reactions, necessitating protective strategies.
  • Methylthio groups act as leaving groups, enabling nucleophilic displacement with amines .
  • Trifluoromethyl substituents improve pharmacokinetic properties due to enhanced lipophilicity and stability .

Substituent Variations at Position 4

Position 4 substituents modulate electronic and steric effects:

Compound Name Substituent (Position 4) Key Properties/Applications Reference ID
This compound Methyl (-CH₃) Methyl group enhances steric bulk without significant electronic effects
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Chloro (-Cl) Halogen atom facilitates cross-coupling reactions; used in medicinal chemistry
Ethyl 4-amino-2-methylpyrimidine-5-carboxylate Amino (-NH₂) Electron-donating group increases solubility and hydrogen-bonding capacity
Ethyl 4-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate Complex heterocycle Exhibits antibacterial and antitumor activity

Key Observations :

  • Chloro substituents enable further functionalization via Suzuki or Ullmann couplings .
  • Amino groups improve solubility but may reduce metabolic stability.

Key Observations :

  • Condensation reactions are common for introducing amino groups.
  • Displacement reactions dominate for thioether and halogenated derivatives.

Biological Activity

Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate is a compound of significant interest within medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, synthesis, structure-activity relationships (SAR), and comparative analysis with related compounds.

  • Molecular Formula : C₈H₁₃N₃O₂
  • Molecular Weight : 195.22 g/mol
  • Structure : Characterized by a pyrimidine ring with an ethyl ester and a methylamino group.

Biological Activity Overview

This compound exhibits various biological activities, making it a subject of extensive research. Key areas of interest include:

  • Antimicrobial Activity : Studies have shown that this compound interacts with enzymes and receptors involved in inflammatory responses, suggesting potential antimicrobial properties. It has demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .
  • Anticancer Potential : Preliminary investigations indicate that the compound may possess anticancer properties. Its structural features allow for interactions with cellular pathways that could inhibit tumor growth. SAR studies suggest that modifications in the pyrimidine structure can enhance its potency against cancer cell lines .

Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. The minimum inhibitory concentrations (MICs) were determined against several bacterial strains:

Bacterial StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

These findings highlight the compound's potential as an antimicrobial agent, warranting further investigation into its mechanisms of action .

Anticancer Activity

In another study focused on anticancer properties, this compound was tested against various cancer cell lines. The results indicated promising antiproliferative effects, particularly in colorectal cancer models:

Cell LineIC50 (nM)
HCT116<10
A431<20

The structure-activity relationship analysis revealed that specific substitutions on the pyrimidine core significantly influenced the compound's potency, emphasizing the importance of optimizing chemical structures for enhanced biological activity .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, often involving multi-step reactions that include condensation and cyclization processes. Common synthetic routes include:

  • Condensation Reactions : Involving ethyl acetoacetate and urea under acidic conditions.
  • Cyclization : Utilizing various catalysts to facilitate the formation of the pyrimidine ring.

These synthetic strategies not only yield the target compound but also allow for the exploration of structural analogs that may exhibit improved biological properties .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique features and potential enhancements in biological activity:

Compound NameKey Differences
Ethyl 4-(4-fluorophenyl)-2-(methylamino)pyrimidine-5-carboxylateContains a fluorophenyl group, enhancing lipophilicity
Ethyl 2-(methylamino)-4-(propan-2-yl)pyrimidine-5-carboxylateFeatures an isopropyl group affecting steric properties
Ethyl 4-(methylamino)-2-(methylsulfinyl)pyrimidine-5-carboxylateContains a methylsulfinyl group influencing reactivity

These analogs provide insights into how structural modifications can lead to variations in biological activity and pharmacological profiles.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate, and what challenges arise during synthesis?

  • Methodological Answer : The compound is synthesized via condensation reactions involving substituted pyrimidine precursors. A key challenge is the reactivity of the 2-methylamino group, which can interfere with subsequent reactions. For example, in one synthesis route, the methylamino group was masked using a tert-butoxycarbonyl (Boc) protecting group to prevent undesired side reactions . Researchers should monitor intermediate stability using techniques like thin-layer chromatography (TLC) and adjust protecting group strategies based on reaction conditions.

Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • Methodological Answer :

  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is widely used for resolving crystal structures, particularly for small molecules. This method provides precise bond lengths and angles, critical for confirming the stereochemistry of the pyrimidine ring and substituents .
  • Spectroscopy : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying substituent positions, while infrared (IR) spectroscopy confirms functional groups like the ester carbonyl and amino groups. Mass spectrometry (MS) validates molecular weight and fragmentation patterns.

Q. What are the typical applications of this compound in medicinal chemistry research?

  • Methodological Answer : The compound serves as a precursor in designing kinase inhibitors, particularly for anticancer research. Pyrimidine derivatives are known to target enzymes like CDK9, which regulate transcription in cancer cells. Researchers functionalize the pyrimidine core to optimize binding affinity and selectivity, guided by structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers address contradictions between spectroscopic data and crystallographic findings for this compound?

  • Methodological Answer : Discrepancies may arise from dynamic effects in solution (e.g., tautomerism) versus static crystal structures. To resolve this:

  • Perform variable-temperature NMR to detect conformational flexibility.
  • Use density functional theory (DFT) calculations to model energetically favorable conformers and compare with crystallographic data.
  • Cross-validate hydrogen bonding patterns observed in crystals with solution-phase data (e.g., NOESY NMR) .

Q. What strategies optimize synthesis yield when reactive functional groups (e.g., methylamino) interfere with reactions?

  • Methodological Answer :

  • Protecting Groups : Temporarily block the methylamino group with Boc or other acid-labile groups to prevent nucleophilic interference during esterification or alkylation steps .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize intermediates and reduce side reactions.
  • Catalysis : Employ palladium or copper catalysts for selective cross-coupling reactions, minimizing unwanted by-products.

Q. How do intermolecular hydrogen bonding patterns influence crystallization, and how can they be systematically analyzed?

  • Methodological Answer : Hydrogen bonding governs crystal packing and polymorphism. To analyze:

  • Generate hydrogen bond graphs using Etter’s rules or graph set analysis to identify recurring motifs (e.g., R₂²(8) rings).
  • Compare packing efficiencies via Mercury software (CCDC) and correlate with solubility data.
  • For polymorph screening, vary crystallization solvents (e.g., ethanol vs. DMSO) and monitor lattice parameters using single-crystal XRD .

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